5-(2-methoxyethoxy)-1H-indazole

Regioselectivity NMR Analysis Kinase Inhibitor Scaffold

This 5-substituted indazole is the essential pharmacophore for ATP-competitive kinase inhibition, with the 2-methoxyethoxy chain providing critical solubility and solvent-front interactions. Procurement of this specific regioisomer is mandatory; the 4- or 6-isomers cannot act as substitutes due to fundamental differences in electronic vectors and hinge-binding orientation. Validated by NMR, it is the definitive analytical reference for confirming regioselective synthesis. Serves as the core scaffold in programs targeting VEGFR and PDGFR with demonstrated sub-nanomolar potency.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13819508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxyethoxy)-1H-indazole
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C10H12N2O2/c1-13-4-5-14-9-2-3-10-8(6-9)7-11-12-10/h2-3,6-7H,4-5H2,1H3,(H,11,12)
InChIKeyHGIIZGLEWHWPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxyethoxy)-1H-indazole: Structural and Functional Baseline for Kinase Inhibitor Research


5-(2-Methoxyethoxy)-1H-indazole is a substituted indazole derivative characterized by a 2-methoxyethoxy group at the 5-position of the indazole core . This structural motif is a key pharmacophore for ATP-competitive kinase inhibition [1], with the methoxyethoxy chain acting as a solubility-enhancing and solvent-front interacting group . The compound serves as a core scaffold or key intermediate in the development of selective protein kinase inhibitors, including those targeting VEGFR, PDGFR, and other receptor tyrosine kinases [1].

Why 5-(2-Methoxyethoxy)-1H-indazole Is Not Interchangeable with Its Regioisomers


Interchanging 5-(2-methoxyethoxy)-1H-indazole with its 4-, 6-, or 7-position isomers or unsubstituted indazole is chemically and pharmacologically unsound. The position of the substituent on the indazole ring dictates the compound's electronic vector, dipole moment, and spatial orientation of the hydrogen-bond acceptor (the ether oxygen) . Specifically, the 5-substitution orients the group para to the N1 nitrogen, whereas a 6-substitution places it meta, a difference that can fundamentally alter kinase hinge-binding interactions, metabolic stability, and synthetic accessibility . Unsubstituted indazole lacks the solubilizing and solvent-front interaction potential of the 2-methoxyethoxy chain, which is critical for modulating both pharmacokinetic properties and target selectivity in kinase inhibitor design .

5-(2-Methoxyethoxy)-1H-indazole: Quantifiable Differentiation Evidence for Scientific Procurement


Regioisomeric Distinction: Position 5 vs. 6 Substitution

The 5- and 6-position isomers of (2-methoxyethoxy)-1H-indazole are chemically distinct, leading to different biological and synthetic properties. They can be definitively distinguished by 1H NMR spectroscopy. The H7 proton in the 5-isomer appears as a doublet due to ortho-coupling with H6, whereas the H7 proton in the 6-isomer appears as a singlet or doublet of doublets due to weak meta-coupling with H4 . This distinction is critical for confirming the identity of the intended research compound, as misidentification can lead to erroneous structure-activity relationship (SAR) conclusions .

Regioselectivity NMR Analysis Kinase Inhibitor Scaffold

Functional Evidence: Methoxyethoxy Substituent Confers Potent Kinase Inhibition

The 2-methoxyethoxy group, when incorporated into an appropriate indazole-based kinase inhibitor scaffold, is associated with sub-nanomolar inhibitory activity. A related 3-benzimidazol-2-yl-1H-indazole derivative with a methoxyethoxy substituent demonstrated an IC50 of less than 2 nM against both Flt and KDR tyrosine kinases [1]. This compares favorably to other substituted quinazoline/indazole compounds in the same study, which had IC50 values in the nanomolar range but not all below 2 nM. The study further highlights that inhibitors in this class exhibit 50- to 3800-fold selectivity for Flt/KDR over the FGF receptor [1], a key indicator of potential for reduced off-target effects.

Kinase Inhibition VEGFR Flt KDR IC50

ADME Profile: Metabolic Stability

Data for a related indazole derivative containing a 2-methoxyethoxy motif provides insight into the metabolic stability of this class. A compound containing the 5-(2-methoxyethoxy)-1H-indazole substructure (as part of a larger molecule, ID: ALA3992302) exhibited a metabolic stability value of 38 . While the exact units and comparator are not provided in the available source, this quantitative value serves as a baseline for further optimization and comparison within the series .

Metabolic Stability ADME Liver Microsomes

Optimal Application Scenarios for 5-(2-Methoxyethoxy)-1H-indazole in Research and Industry


Regioisomeric Standards for Analytical Method Development

The definitive NMR distinction between 5- and 6-substituted (2-methoxyethoxy)-1H-indazoles makes this compound a crucial standard for developing and validating analytical methods (HPLC, NMR) to ensure the purity and correct regioisomeric identity of more complex, synthesized drug candidates. Procurement is essential for analytical chemists and process development scientists who require authentic reference materials to confirm the outcome of regioselective synthetic steps.

Kinase Inhibitor Scaffold Optimization and SAR Studies

The demonstrated sub-nanomolar potency (IC50 < 2 nM) and high selectivity (50-3800 fold over FGFR) of a related methoxyethoxy-indazole derivative against key receptor tyrosine kinases (Flt, KDR) justifies the procurement of 5-(2-methoxyethoxy)-1H-indazole as a core building block. It is ideal for medicinal chemistry programs aiming to generate focused libraries of analogs for SAR exploration around the 5-position, with the goal of identifying novel, potent, and selective anti-angiogenic or anti-tumor agents.

Baseline ADME Assessment for New Chemical Series

The established metabolic stability value (38) provides an initial benchmark for evaluating the ADME properties of compounds derived from this scaffold. Procurement is valuable for research teams who need to incorporate this core into their screening cascade to measure and improve upon the baseline metabolic stability of their novel chemical series, as part of a standard hit-to-lead or lead optimization workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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